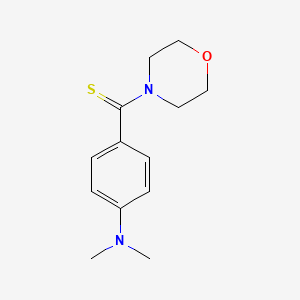

N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline is a compound that belongs to a class of organic chemicals known for their versatile properties and applications in various chemical reactions and material science fields. Although the exact compound's literature is limited, related research on similar compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline and related compounds often involves palladium-catalyzed aminocarbonylation reactions, where dimethylformamide (DMF) acts as a carbon monoxide source. This method provides a convenient alternative to traditional carbonylation methods, especially for small-scale reactions where direct use of carbon monoxide is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals basic heterocyclic imino structures with a planar backbone. These structures show significant intermolecular interactions, such as hydrogen bonds and π-interactions, leading to supramolecular chains or dimers (Su, Wang, Liu, & Li, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds like N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline often result in the formation of complex structures with interesting properties. For example, the synthesis of specific triazinyl anilines through Suzuki reactions shows the compound's utility in forming structurally diverse molecules with potential applications in various fields (Chun-l, 2014).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, play a crucial role in their application in material science and organic synthesis. While specific data on N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline is scarce, analogous compounds exhibit high glass-transition temperatures and stable amorphous glasses, indicating potential for use in advanced material applications (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for forming bonds and interactions, and behavior under different chemical conditions, determine the compound's suitability for use in chemical synthesis and material science. Studies on related compounds highlight their potential for creating novel materials with desirable properties, such as emitting materials for electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Dimethylformamide as a Carbon Monoxide Source

Dimethylformamide (DMF) has been identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides, including reactions involving morpholine and aniline. This method offers a convenient alternative to traditional carbonylation methods, especially beneficial for small-scale reactions where the use of carbon monoxide gas is impractical (Wan, Alterman, Larhed, & Hallberg, 2002).

Fluorescence and Temperature Sensing

Twisted-Intramolecular-Charge-Transfer (TICT) Based Ratiometric Fluorescent Thermometer

The fluorescence intensity of certain aniline derivatives exhibits an unusual increase with temperature, which can be employed for ratiometric temperature detection. This highlights the potential use of specific aniline derivatives in temperature-sensitive applications (Cao et al., 2014).

Polymerization Catalysts

Aluminum Complexes with Bidentate Amido Ligands

Aluminum dimethyl complexes bearing bidentate amido ligands, including morpholine and anilino derivatives, have been synthesized and shown to effectively initiate ring-opening polymerization of rac-lactide. This research contributes to the development of new catalytic systems for polymer production (Liu & Ma, 2014).

Kinase Activity Inhibition

Inhibitors of Src Kinase Activity

Optimization of the anilino group in certain quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, highlighting the therapeutic potential of these compounds in cancer treatment. Morpholine derivatives were among those studied for their effect on Src-mediated cell proliferation (Boschelli et al., 2001).

Electroluminescence

Emitting Amorphous Molecular Materials

A novel class of amorphous molecular materials, including anilino derivatives, has been designed for use in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them suitable for multicolor light emission, including white light (Doi, Kinoshita, & Okumoto, Shirota, 2003).

Corrosion Inhibition

Thiophene Schiff Base on Mild Steel

A synthesized Schiff base, including aniline derivatives, has demonstrated efficient corrosion inhibition on mild steel in acidic solutions. This research suggests the potential of these compounds in protecting metals from corrosion (Daoud et al., 2014).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as n,n-dimethylaniline, are often used as intermediates in dye manufacture and as reagents for the determination of certain elements like lead .

Mode of Action

Based on its structural similarity to n,n-dimethylaniline, it can be inferred that it might interact with its targets through the dimethylamino group attached to the phenyl group .

Result of Action

It is known that similar compounds, such as n,n-dimethylaniline, are used in the adduct purification of precursors .

Safety and Hazards

Propiedades

IUPAC Name |

[4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-14(2)12-5-3-11(4-6-12)13(17)15-7-9-16-10-8-15/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUOTDMHABHTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)